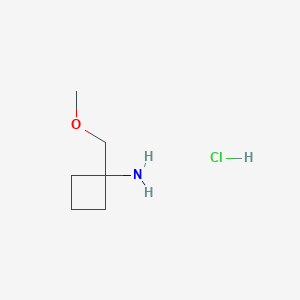
3,3,3-Trifluoro-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,3-Trifluoro-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one, also known as TFP, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of a protein called fatty acid amide hydrolase (FAAH), which plays a critical role in the metabolism of endocannabinoids.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Pharmacology
Trifluoromethylpyrazoles, which share structural motifs with the compound of interest, have been recognized for their anti-inflammatory and antibacterial properties. These compounds have been the subject of research aiming to develop novel therapeutic agents with minimal side effects (Kaur, Kumar, & Gupta, 2015). The trifluoromethyl group, often associated with increased metabolic stability and bioavailability in pharmaceuticals, could imply that our compound of interest may have potential as a lead structure in drug development.
Agriculture and Plant Science
Research on methoxypyrazines, including those related to the compound , highlights their significance in grape biosynthesis and wine flavor. Methoxypyrazines contribute to the herbaceous and vegetal sensory attributes in certain wine varieties. Understanding their biosynthesis and metabolism in grapes can inform viticultural practices and wine production, aiming to optimize flavor profiles (Lei et al., 2018).
Environmental Science
Per- and polyfluoroalkyl substances (PFASs), which include fluorinated compounds similar to the trifluoro component of our compound of interest, are emerging pollutants of concern. Their persistence and bioaccumulative potential in the environment have prompted research into their sources, fate, and toxicological effects. Studies have been conducted to understand the environmental behavior of novel fluorinated alternatives, aiming to assess their safety and impact compared to legacy PFAS compounds (Wang et al., 2019).
Eigenschaften
IUPAC Name |
3,3,3-trifluoro-1-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O3/c1-21-10-6-17-7-11(18-10)22-9-3-2-4-19(8-9)12(20)5-13(14,15)16/h6-7,9H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKBIDFCJWIFOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoro-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide](/img/structure/B2730387.png)
![N-(4-methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2730388.png)
![(4-fluorophenyl)[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl]methanone](/img/structure/B2730391.png)

![N-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2730394.png)
![4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2730396.png)
![3-(dimethylamino)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2730397.png)
![N-(p-tolyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2730401.png)

